

Application Notes and Protocols for Ode-bn-pmeg in In Vitro Experiments

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Compound of Interest

Compound Name: **Ode-bn-pmeg**

Cat. No.: **B12742289**

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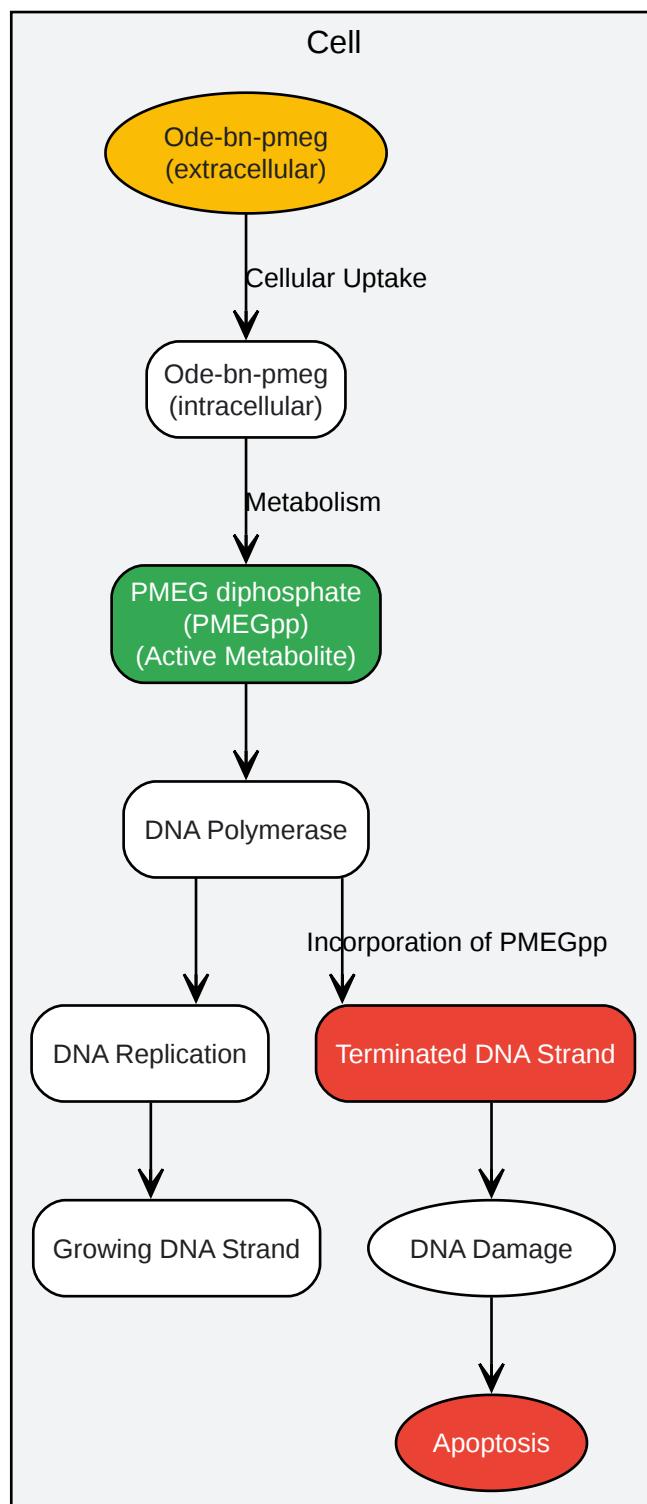
For Researchers, Scientists, and Drug Development Professionals

Introduction

Ode-bn-pmeg, also known as octadecyloxyethyl benzyl 9-[(2-phosphonomethoxy)ethyl]guanine, is a potent acyclic nucleoside phosphonate prodrug. It is an analog of the antiviral compound PMEG. In vitro studies have demonstrated its efficacy as an antiviral agent, particularly against Human Papillomavirus (HPV), and as an antiproliferative agent against various cancer cell lines, including cervical cancer.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **Ode-bn-pmeg** in in vitro experiments, based on currently available research.

Mechanism of Action

Ode-bn-pmeg is designed for enhanced cellular uptake due to its lipophilic nature.^[2] Once inside the cell, it is metabolized to its active form, PMEG diphosphate (PMEGpp). PMEGpp acts as a DNA chain terminator. Lacking a 3'-hydroxyl group, its incorporation into a growing DNA strand by cellular DNA polymerases prevents further chain elongation.^[1] This leads to DNA damage, cell cycle arrest in the S phase, and ultimately, apoptosis (programmed cell death), particularly in rapidly dividing cells such as cancer cells or virus-infected cells.



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Caption: Mechanism of action of **Ode-bn-pmeg**.

Data Presentation: In Vitro Efficacy of Ode-bn-pmeg

The following table summarizes the effective concentrations and inhibitory concentrations (IC50) of **Ode-bn-pmeg** in various in vitro models.

Cell Line/Model	Experiment Type	Readout	Concentration/IC50	Reference
3D Organotypic Cultures of Primary Human Keratinocytes (PHKs) with HPV-18	Antiviral Assay	Inhibition of HPV-18 DNA amplification, induction of apoptosis	0.16 μM, 0.5 μM, 1.5 μM	
Me-180 (Human Cervical Cancer)	Antiproliferation Assay	IC50	195-fold more active than ODE-CDV	
CaSki (Human Cervical Cancer)	Antiproliferation Assay	IC50	2 nM	
HeLa (Human Cervical Cancer)	Antiproliferation Assay	IC50	857-fold more active than ODE-CDV	
Various Human Cervical Cancer Cell Lines	Antiproliferation Assay	IC50	0.035 - 2 nM	
Human Foreskin Fibroblast (HFF) Cells	Cytotoxicity Assay	IC50	Less potent than in cervical cancer cells	
CEM-SS (Human T-cell Leukemia)	Antiproliferation Assay	IC50	6×10^{-5} μM	
MT-2 (Human T-cell Leukemia)	Antiproliferation Assay	IC50	1×10^{-7} μM	

Experimental Protocols

Protocol 1: In Vitro Antiproliferation Assay using a Resazurin-based Method

This protocol describes a method to determine the IC50 value of **Ode-bn-pmeg** in a cancer cell line (e.g., Me-180).

Materials:

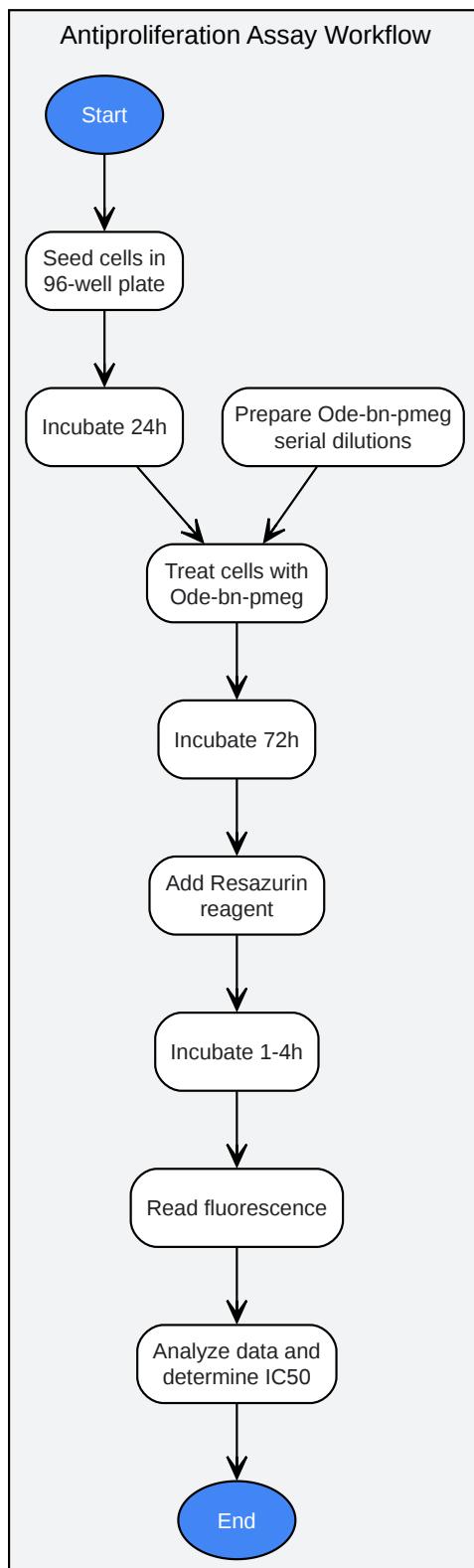
- **Ode-bn-pmeg**
- Me-180 human cervical cancer cells (or other suitable cell line)
- Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
- 96-well cell culture plates
- Resazurin-based cell viability reagent (e.g., CellTiter-Blue®)
- Plate reader capable of measuring fluorescence (e.g., 560 nm excitation / 590 nm emission)
- Phosphate-buffered saline (PBS)
- Dimethyl sulfoxide (DMSO) for dissolving **Ode-bn-pmeg**

Procedure:

- Cell Seeding:
 - Culture Me-180 cells to ~80% confluence.
 - Trypsinize and resuspend the cells in complete medium.
 - Count the cells and adjust the concentration to 5×10^4 cells/mL.
 - Seed 100 μ L of the cell suspension (5,000 cells) into each well of a 96-well plate.

- Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach.
- Compound Preparation and Treatment:
 - Prepare a stock solution of **Ode-bn-pmeg** in DMSO.
 - Perform serial dilutions of the **Ode-bn-pmeg** stock solution in complete culture medium to achieve a range of final concentrations (e.g., from 0.01 nM to 100 nM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest **Ode-bn-pmeg** concentration) and a no-treatment control.
 - After 24 hours of cell attachment, carefully remove the medium from the wells.
 - Add 100 µL of the prepared **Ode-bn-pmeg** dilutions or control solutions to the respective wells.
- Incubation:
 - Incubate the plate for 72 hours (or a desired time point) at 37°C in a humidified 5% CO₂ incubator.
- Cell Viability Assessment:
 - Add 20 µL of the resazurin-based reagent to each well.
 - Incubate for 1-4 hours at 37°C, protected from light.
 - Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.
- Data Analysis:
 - Subtract the background fluorescence (from wells with medium and reagent only).
 - Normalize the fluorescence readings of the treated wells to the vehicle control wells (representing 100% viability).

- Plot the percentage of cell viability against the logarithm of the **Ode-bn-pmeg** concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.



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Caption: Experimental workflow for the antiproliferation assay.

Concluding Remarks

Ode-bn-pmeg is a promising compound for in vitro research in virology and oncology. The provided protocols and data serve as a starting point for researchers. It is recommended to optimize experimental conditions, such as cell seeding density and incubation times, for specific cell lines and research questions. Due to its mechanism of action as a DNA chain terminator, it is crucial to handle **Ode-bn-pmeg** with appropriate laboratory safety precautions.

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